An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Dibenzylamino)-3-methyl-1-butanol
An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Dibenzylamino)-3-methyl-1-butanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Chiral Intermediate
(S)-2-(Dibenzylamino)-3-methyl-1-butanol is a chiral amino alcohol of significant interest in synthetic organic chemistry and pharmaceutical development. Its structural scaffold, featuring a secondary amine protected by two benzyl groups and a primary alcohol adjacent to a chiral center, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity and selectivity of its downstream derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and established experimental protocols for their determination. Understanding these properties is paramount for its effective handling, reaction optimization, and integration into drug discovery and development workflows.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to ascertain its precise molecular structure and composition.
Caption: 2D Chemical Structure of (S)-2-(Dibenzylamino)-3-methyl-1-butanol
Core Physicochemical Data
The following table summarizes the key physicochemical properties of (S)-2-(Dibenzylamino)-3-methyl-1-butanol. It is important to note that while the molecular formula and weight are exact, other parameters are estimated based on computational models and data from structurally related compounds due to the limited availability of direct experimental data for this specific molecule.
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₂₅NO | Calculated |
| Molecular Weight | 283.41 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available (Predicted to be a solid at room temperature) | N/A |
| Boiling Point | > 300 °C (Predicted at standard pressure) | N/A |
| Solubility | Predicted to be soluble in methanol, ethanol, and other organic solvents; sparingly soluble in water. | N/A |
| pKa (of the amine) | 8.5 - 9.5 (Estimated) | Based on similar secondary amines |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 (Estimated) | Computational prediction |
Experimental Determination of Physicochemical Properties
To ensure the accuracy and reliability of the physicochemical data for use in research and development, experimental determination is crucial. The following section details the standard protocols for measuring the key properties outlined above.
Workflow for Physicochemical Characterization
Caption: Workflow for the experimental determination of physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.
Protocol: Capillary Method
-
Sample Preparation: Finely powder a small amount of dry (S)-2-(Dibenzylamino)-3-methyl-1-butanol.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a moderate rate initially.[1]
-
Observation: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[1]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[1]
-
Purity Assessment: A sharp melting point range (typically ≤ 2 °C) is indicative of high purity.
Boiling Point Determination
For high-boiling point compounds, distillation or micro-scale methods are employed.
Protocol: Thiele Tube Method (for small quantities)
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid compound into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[2]
-
Heating: Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[2]
-
Equilibrium: Continue heating until a steady stream of bubbles is observed.
-
Cooling and Observation: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]
Solubility Determination
The solubility of a compound in various solvents is crucial for formulation and reaction condition selection.
Protocol: Shake-Flask Method [3][4]
-
System Preparation: Add an excess amount of solid (S)-2-(Dibenzylamino)-3-methyl-1-butanol to a known volume of the desired solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5]
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
pKa Determination
The pKa value is essential for understanding the ionization state of the amino group at different pH values, which influences its solubility, permeability, and biological interactions.
Protocol: Potentiometric Titration [6][7]
-
Sample Preparation: Dissolve a precisely weighed amount of (S)-2-(Dibenzylamino)-3-methyl-1-butanol in a suitable solvent mixture (e.g., water/methanol) to a known concentration (e.g., 1 mM).[6]
-
Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[7]
-
pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.[7]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [8][9]
-
Rationale: The retention time of a compound on a non-polar stationary phase in RP-HPLC is correlated with its lipophilicity.
-
Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The composition can be run isocratically or as a gradient.
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis:
-
Inject the standard compounds and the test compound onto the HPLC system and record their retention times.
-
Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve.
-
Determine the retention factor of (S)-2-(Dibenzylamino)-3-methyl-1-butanol and use the calibration curve to calculate its LogP value.[10]
-
Conclusion: A Foundation for Further Development
The physicochemical properties of (S)-2-(Dibenzylamino)-3-methyl-1-butanol are fundamental to its application in synthetic chemistry and drug development. While computational estimations provide a valuable starting point, rigorous experimental determination of these parameters is indispensable for ensuring the quality, reproducibility, and success of subsequent research and development activities. The protocols outlined in this guide provide a robust framework for obtaining reliable data, thereby enabling scientists to harness the full potential of this versatile chiral building block.
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